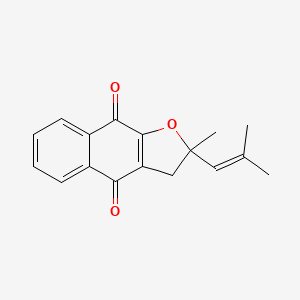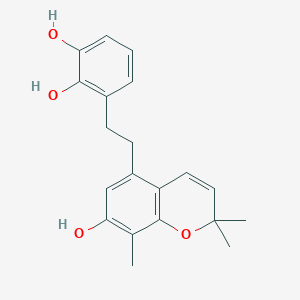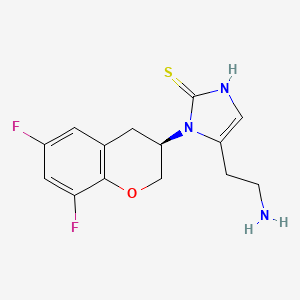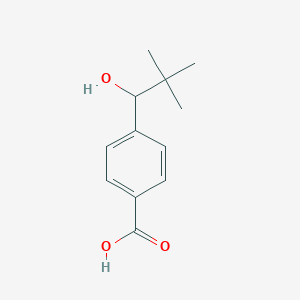
UYK3ME5ZM5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-2-(2-methylprop-1-enyl)-3H-benzofbenzofuran-4,9-dione is a complex organic compound with a unique structure that includes a benzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(2-methylprop-1-enyl)-3H-benzofbenzofuran-4,9-dione typically involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-(2-methylprop-1-enyl)-3H-benzofbenzofuran-4,9-dione can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .
Scientific Research Applications
2-methyl-2-(2-methylprop-1-enyl)-3H-benzofbenzofuran-4,9-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its potential therapeutic properties are being explored for treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-2-(2-methylprop-1-enyl)-3H-benzofbenzofuran-4,9-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and changes in gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives, such as 2-methylbenzo[b]furan and 1-bromo-2-(2-methylprop-1-enyl)benzene .
Uniqueness
What sets 2-methyl-2-(2-methylprop-1-enyl)-3H-benzofbenzofuran-4,9-dione apart is its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C17H16O3 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
2-methyl-2-(2-methylprop-1-enyl)-3H-benzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C17H16O3/c1-10(2)8-17(3)9-13-14(18)11-6-4-5-7-12(11)15(19)16(13)20-17/h4-8H,9H2,1-3H3 |
InChI Key |
GHUGFQGYORVKHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1(CC2=C(O1)C(=O)C3=CC=CC=C3C2=O)C)C |
Synonyms |
2-methyl-2-(2-methylpropenyl)-2,3-dihydronaphtho(2,3-b)furan-4,9-dione NFD 37 NFD-37 NFD37 compound |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(3r,4r)-1-[(4-Amino-5h-Pyrrolo[3,2-D]pyrimidin-7-Yl)methyl]-4-(Hydroxymethyl)pyrrolidin-3-Ol](/img/structure/B1249721.png)







